1-Fluoro-2-isocyanato-3-methoxybenzene

Description

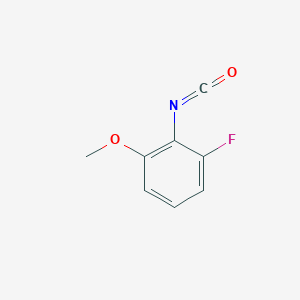

1-Fluoro-2-isocyanato-3-methoxybenzene is an aromatic compound featuring a benzene ring substituted with three functional groups: fluoro (position 1), isocyanato (position 2), and methoxy (position 3). The isocyanato group (-NCO) confers high reactivity toward nucleophiles, making the compound valuable in synthesizing ureas, carbamates, and other derivatives. Its molecular formula is C₈H₆FNO₂, with a molecular weight of 167.14 g/mol. The electron-withdrawing fluoro and electron-donating methoxy groups create a unique electronic environment, influencing its reactivity and stability .

Properties

IUPAC Name |

1-fluoro-2-isocyanato-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUBFCTLAOJNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Fluoro-2-isocyanato-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-fluoro-2-nitro-3-methoxybenzene with phosgene to form the isocyanate group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of specialized equipment to handle the reactive intermediates and ensure safety.

Chemical Reactions Analysis

1-Fluoro-2-isocyanato-3-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the isocyanate group to form amines.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new substituted benzene derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Fluoro-2-isocyanato-3-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drugs that require specific functional groups for activity.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyanato-3-methoxybenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical reactions to achieve the desired transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic features of 1-Fluoro-2-isocyanato-3-methoxybenzene with analogs:

| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|---|

| This compound | 1-F, 2-NCO, 3-OCH₃ | N/A | C₈H₆FNO₂ | 167.14 | Balanced EWG (F) and EDG (OCH₃) |

| 1-Fluoro-3-isocyanato-5-methoxybenzene | 1-F, 3-NCO, 5-OCH₃ | 1174233-38-5 | C₈H₆FNO₂ | 167.14 | Distal EDG (OCH₃) reduces steric hindrance |

| 1-Fluoro-3-isocyanato-2-methylbenzene | 1-F, 3-NCO, 2-CH₃ | 60221-81-0 | C₈H₆FNO | 151.14 | EDG (CH₃) increases ring electron density |

| 1-Chloro-3-isothiocyanato-2-methoxybenzene | 1-Cl, 3-NCS, 2-OCH₃ | N/A | C₈H₅ClNOS | 213.65 | Stronger EWG (Cl) and less reactive NCS |

| 1-Isocyanato-3-nitro-5-trifluoromethylbenzene | 1-NCO, 3-NO₂, 5-CF₃ | 16588-71-9 | C₈H₃F₃N₂O₃ | 244.12 | Strong EWGs (NO₂, CF₃) enhance NCO reactivity |

Key Observations :

- Substituent Position : The ortho placement of fluoro and isocyanato groups in the target compound introduces steric hindrance, unlike para-substituted analogs (e.g., 1-fluoro-4-isocyanatobenzene) .

- Electronic Effects: Methoxy groups (EDG) stabilize the ring via resonance, while fluoro (EWG) withdraws electron density, moderating the isocyanato group’s electrophilicity. In contrast, trifluoromethyl (-CF₃) and nitro (-NO₂) groups in [16588-71-9] significantly enhance electrophilicity .

- Reactivity : Isothiocyanato (-NCS) derivatives (e.g., 1-Chloro-3-isothiocyanato-2-methoxybenzene) exhibit slower reaction kinetics than isocyanato analogs due to sulfur’s lower electronegativity .

Biological Activity

1-Fluoro-2-isocyanato-3-methoxybenzene, with the chemical formula C₈H₆FNO₂, is a compound characterized by a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its utility in drug development and other scientific applications.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method is the reaction of 1-fluoro-2-nitro-3-methoxybenzene with phosgene to introduce the isocyanate group. This reaction requires careful control of conditions to optimize yield and purity.

The biological activity of this compound primarily stems from its reactive isocyanate group. This group can form covalent bonds with nucleophiles (e.g., amines), leading to the formation of stable products such as ureas or carbamates. Such reactivity is exploited in various biochemical assays and drug development processes .

Enzyme Interaction

Research indicates that compounds with isocyanate groups can act as enzyme inhibitors. The mechanism often involves the covalent modification of active site residues in target enzymes, which can lead to altered enzyme activity. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are associated with cancer progression .

Case Studies

Several case studies have highlighted the potential of isocyanate-containing compounds in medicinal chemistry:

- Histone Deacetylase Inhibition : Inhibitors designed with isocyanate functionalities have demonstrated significant inhibitory effects against various HDAC isoforms, showcasing their potential as anticancer agents. For example, compounds with IC50 values in the low micromolar range have been reported against HDAC6 and HDAC8 .

- Cellular Assays : High-throughput screening methods have been employed to assess the cytotoxicity and enzyme inhibition profiles of isocyanate derivatives, including this compound. These studies often utilize fluorescence-based assays to quantify cellular responses .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct differences in reactivity and biological effects:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Isocyanate, Methoxy | Potential HDAC inhibitor |

| 1-Fluoro-2-nitro-3-methoxybenzene | Nitro, Methoxy | Less reactive; primarily used in synthesis |

| 1-Fluoro-2-iodo-3-methoxybenzene | Iodine, Methoxy | Different reactivity; used in imaging |

Applications in Research

The unique structure of this compound allows it to serve as a valuable building block in organic synthesis. Its ability to interact with specific proteins makes it a useful probe for studying enzyme interactions and cellular pathways. Furthermore, its application extends to industrial uses where it can be utilized in developing materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-fluoro-2-isocyanato-3-methoxybenzene, and how are key intermediates validated?

- Methodology : The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:

Fluorination : Direct electrophilic fluorination at the para position of 3-methoxyphenol using Selectfluor® .

Isocyanate Formation : Reaction of the fluorinated intermediate with phosgene or trichloromethyl chloroformate (TCF) under anhydrous conditions to introduce the isocyanate group .

- Validation : Intermediates are confirmed via H/F NMR (e.g., fluorine chemical shifts at ~-110 ppm) and IR spectroscopy (N=C=O stretch at ~2270 cm) .

Q. How do steric and electronic effects influence the reactivity of the isocyanate group in this compound?

- Analysis : The methoxy group at C3 acts as an electron-donating group, reducing electrophilicity of the isocyanate. Steric hindrance from the fluorine at C1 further slows nucleophilic attacks (e.g., by amines).

- Experimental Design : Kinetic studies under varying temperatures (0–60°C) with aniline derivatives can quantify reactivity. Monitor reaction progress via HPLC or FTIR to track N=C=O consumption .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use local exhaust ventilation and closed systems to prevent inhalation of isocyanate vapors .

- Employ chemically resistant gloves (e.g., nitrile) and safety goggles.

- Store at -10°C under inert gas (Ar/N) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can computational tools optimize retrosynthetic pathways for this compound?

- Approach : Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible routes. For example:

- Step 1 : Input target structure into Template_relevance Reaxys to identify analogous syntheses (e.g., 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene as a template ).

- Step 2 : Validate predicted routes using DFT calculations (e.g., Gibbs free energy of intermediate formations) .

- Data Contradictions : AI models may prioritize phosgene-based routes, but safety concerns necessitate alternative reagents (e.g., TCF), requiring manual adjustment .

Q. What strategies stabilize the isocyanate group during prolonged storage or reaction conditions?

- Solutions :

- Additives : Incorporate stabilizers like triethyl phosphate (0.1–1 wt%) to inhibit oligomerization .

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.

- Experimental Validation : Conduct accelerated aging studies (40°C, 75% RH) with periodic FTIR analysis to assess degradation .

Q. How does fluorination impact the compound’s potential as a pharmacophore in drug discovery?

- Case Study : Fluorine enhances metabolic stability and membrane permeability. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.